5,6-dimethyl-3-oxo-2H-pyrazine-2-carboxylic acid
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Overview
Description
5,6-Dimethyl-3-oxo-2H-pyrazine-2-carboxylic acid is a heterocyclic compound containing a pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-oxo-2H-pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,6-dimethylpyrazine-2,5-dicarboxylic acid with suitable reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-oxo-2H-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrazine derivatives.
Scientific Research Applications
5,6-Dimethyl-3-oxo-2H-pyrazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-oxo-2H-pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: A related compound used in antiviral research.
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyridazine and pyridazinone derivatives: These compounds share similar heterocyclic structures and exhibit a wide range of biological activities.
Uniqueness
5,6-Dimethyl-3-oxo-2H-pyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,6-dimethyl-3-oxo-2H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-3-4(2)9-6(10)5(8-3)7(11)12/h5H,1-2H3,(H,11,12) |
InChI Key |
LYGCQYOAWMQOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)N=C1C)C(=O)O |
Origin of Product |
United States |
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